

Application Notes and Protocols: Use of Bromocresol Green in Microbiological Growth Mediums

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Compound of Interest

Compound Name: *Bromocresol green sodium*

Cat. No.: *B1290564*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromocresol green (BCG) is a pH indicator dye belonging to the triphenylmethane family.^{[1][2][3][4]} It is widely utilized in microbiological growth media to visualize pH changes resulting from microbial metabolism.^{[1][2][3][4]} Its distinct color transition from yellow in acidic conditions (pH below 3.8) to blue-green in alkaline conditions (pH above 5.4) provides a clear visual indication of metabolic activity, particularly the fermentation of carbohydrates into acidic end products.^{[2][3][4]} This property makes it an invaluable tool for the differentiation and identification of various microorganisms, including bacteria and fungi.

Principle of Action

In a microbiological context, bromocresol green acts as a visual indicator of pH changes within the growth medium. Many microorganisms metabolize carbohydrates, such as glucose, through fermentation pathways, leading to the production of organic acids like lactic acid and acetic acid. This secretion of acidic byproducts lowers the pH of the surrounding medium. When the pH drops below 5.4, the bromocresol green indicator incorporated into the agar or broth will transition from its initial blue-green color to green and then to yellow at pH 3.8 or below. This color change allows for the easy identification of colonies or cultures that are actively fermenting the available carbohydrate source.

Applications in Microbiology

Bromocresol green is employed in a variety of microbiological applications, including:

- **Differentiation of carbohydrate-fermenting and non-fermenting microorganisms:** This is the most common application, allowing for the rapid screening of isolates based on their metabolic capabilities.
- **Identification of specific microbial species or groups:** Certain media formulations containing bromocresol green are designed to be selective or differential for particular microorganisms, such as yeasts of the *Candida* genus or lactic acid bacteria.
- **Monitoring microbial activity:** The rate and intensity of the color change can provide a semi-quantitative indication of the extent of microbial growth and metabolic activity.
- **Antifungal susceptibility testing:** While not a primary application, the inhibitory properties of bromocresol green at certain concentrations can be a consideration in media formulation.

Data Presentation: Quantitative Information

The following tables summarize key quantitative data related to the use of bromocresol green in microbiological applications.

Table 1: pH Range and Color Change of Bromocresol Green

pH Range	Color
< 3.8	Yellow
3.8 - 5.4	Green
> 5.4	Blue-Green

Table 2: Composition of Selected Microbiological Media Containing Bromocresol Green

Component	Candida BCG Agar (per 1000 mL)	Wallerstein Nutrient (WLN) Broth (per 1000 mL)	Bromocresol Green Dextrose Agar (Typical Formulation)
Peptone	10.0 g	5.0 g	10.0 g
Dextrose (Glucose)	40.0 g	50.0 g	10.0 g
Yeast Extract	1.0 g	4.0 g	2.0 g
Agar	15.0 g	-	15.0 g
Bromocresol Green	0.02 g	0.022 g	0.02 g
Monopotassium Phosphate	-	0.55 g	-
Potassium Chloride	-	0.425 g	-
Calcium Chloride	-	0.125 g	-
Magnesium Sulfate	-	0.125 g	-
Ferric Chloride	-	0.0025 g	-
Manganese Sulfate	-	0.0025 g	-
Final pH	6.1 ± 0.2	Not specified	~6.8

Table 3: Inhibitory Concentrations of Bromocresol Green (Limited Data)

Organism	Concentration	Effect
Various Bacteria and Fungi	Not specified	Generally considered to have some inhibitory effects at higher concentrations, but specific MIC data is limited in publicly available literature.

Note: While bromocresol green is primarily used as a pH indicator, it can exhibit some antimicrobial properties at higher concentrations. However, comprehensive Minimum Inhibitory

Concentration (MIC) data for a wide range of microorganisms is not readily available in the scientific literature.

Experimental Protocols

Protocol 1: Preparation of Bromocresol Green Indicator Solution (0.1% in Ethanol)

Materials:

- Bromocresol green powder
- 95% Ethanol
- Distilled water
- Weighing scale
- Beaker
- Graduated cylinder
- Volumetric flask (100 mL)
- Stirring rod

Procedure:

- Weigh 0.1 g of bromocresol green powder and transfer it to a 100 mL beaker.
- Add 75 mL of 95% ethanol to the beaker.
- Stir the mixture with a stirring rod until the bromocresol green is completely dissolved.
- Transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the volumetric flask.

- Bring the final volume to 100 mL with 95% ethanol.
- Stopper the flask and invert several times to ensure thorough mixing.
- Store the solution in a tightly sealed, light-protected container at room temperature.

Protocol 2: Preparation of Candida BCG Agar

Materials:

- Peptone: 10.0 g
- Dextrose: 40.0 g
- Yeast extract: 1.0 g
- Agar: 15.0 g
- Bromocresol green: 0.02 g
- Distilled water: 1000 mL
- Autoclave
- Sterile Petri dishes

Procedure:

- Suspend 66.02 g of the powdered medium (or the individual components) in 1000 mL of distilled water.
- Heat the mixture to boiling to dissolve the medium completely.
- Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.
- Allow the medium to cool to 45-50°C.
- Gently swirl the flask to ensure the indicator is evenly distributed.

- Aseptically pour the molten agar into sterile Petri dishes.
- Allow the agar to solidify at room temperature.
- Store the plates in a sterile container at 2-8°C until use.

Protocol 3: Differentiation of Yeast Species on Candida BCG Agar

Materials:

- Prepared Candida BCG Agar plates
- Yeast isolates for testing
- Sterile inoculation loop or needle
- Incubator

Procedure:

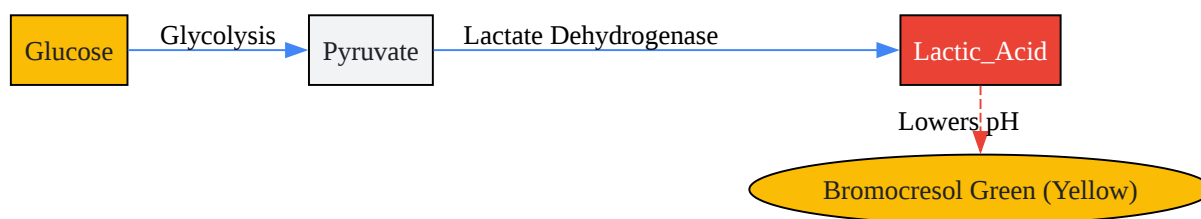
- Using a sterile inoculation loop, streak the yeast isolates onto the surface of the Candida BCG Agar plates.
- Incubate the plates at 25-30°C for 24-48 hours.
- Observe the plates for colony growth and color change in the surrounding medium.
- Interpretation of Results:
 - Yellow zones around colonies: Indicates acid production from dextrose fermentation, a characteristic of many Candida species.[5]
 - No color change (medium remains blue-green): Indicates no significant acid production from dextrose.
 - Colony morphology: Observe the shape, size, and texture of the colonies for further differentiation. For example, Candida albicans may appear as smooth, slightly raised,

yellowish-green colonies.[5]

Visualizations

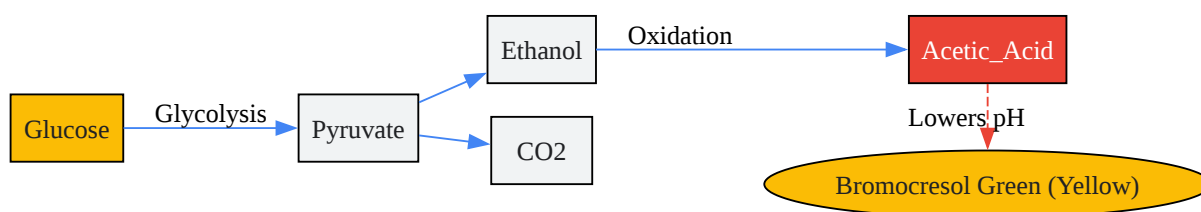
Signaling Pathways and Metabolic Processes

The color change of bromocresol green in microbiological media is a direct consequence of the metabolic pathways that produce acidic end products. Below are simplified diagrams of key fermentation pathways in common microorganisms.



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Caption: Glucose fermentation to lactic acid in *Lactobacillus*.

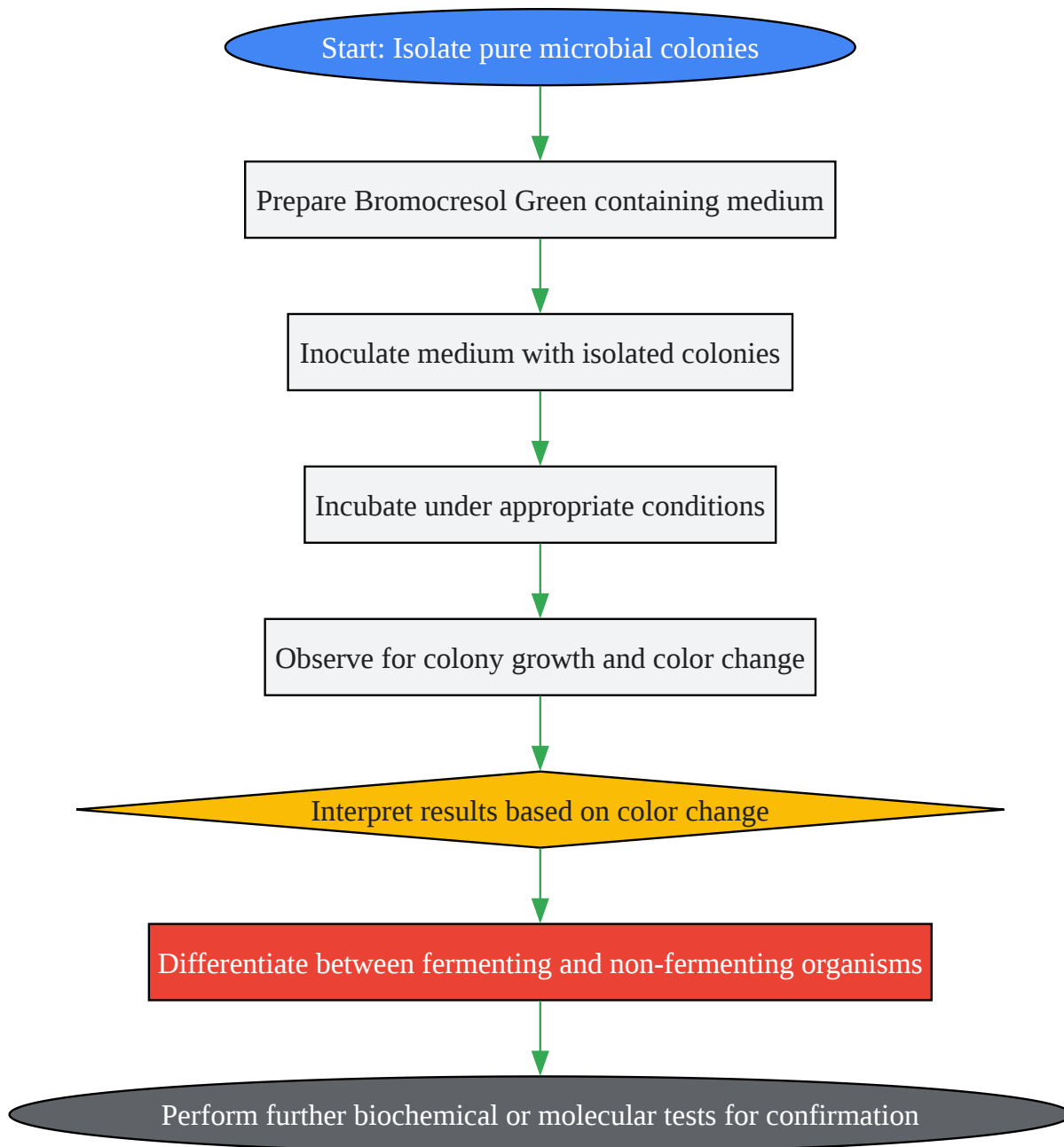


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Caption: Glucose fermentation to ethanol and acetic acid in *Saccharomyces*.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using bromocresol green-containing media for microbial differentiation.



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Caption: General workflow for microbial differentiation using BCG media.

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